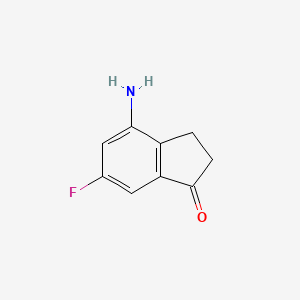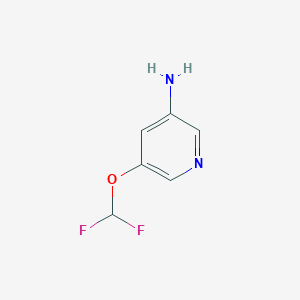![molecular formula C7H7NO3 B11918851 4-[(Z)-hydroxyiminomethyl]benzene-1,3-diol CAS No. 349660-79-3](/img/structure/B11918851.png)
4-[(Z)-hydroxyiminomethyl]benzene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Z)-hydroxyiminomethyl]benzene-1,3-diol is an aromatic organic compound with the molecular formula C7H7NO3. It is a derivative of benzene, featuring two hydroxyl groups and a hydroxyiminomethyl group. This compound is a type of phenol and is known for its various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Z)-hydroxyiminomethyl]benzene-1,3-diol typically involves the reaction of 4-hydroxybenzaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an oxime intermediate, which is then converted to the desired product.
Industrial Production Methods
Industrial production of this compound can be achieved through similar synthetic routes, often optimized for large-scale production. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
4-[(Z)-hydroxyiminomethyl]benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
4-[(Z)-hydroxyiminomethyl]benzene-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(Z)-hydroxyiminomethyl]benzene-1,3-diol involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Hydroquinone (benzene-1,4-diol): Similar structure but with hydroxyl groups in the para position.
Catechol (benzene-1,2-diol): Hydroxyl groups in the ortho position.
Resorcinol (benzene-1,3-diol): Hydroxyl groups in the meta position.
Uniqueness
4-[(Z)-hydroxyiminomethyl]benzene-1,3-diol is unique due to the presence of the hydroxyiminomethyl group, which imparts distinct chemical and biological properties compared to other dihydroxybenzenes. This functional group allows for specific interactions and reactions that are not possible with other similar compounds.
Properties
CAS No. |
349660-79-3 |
|---|---|
Molecular Formula |
C7H7NO3 |
Molecular Weight |
153.14 g/mol |
IUPAC Name |
4-[(Z)-hydroxyiminomethyl]benzene-1,3-diol |
InChI |
InChI=1S/C7H7NO3/c9-6-2-1-5(4-8-11)7(10)3-6/h1-4,9-11H/b8-4- |
InChI Key |
YIAZXUFZAYNWTP-YWEYNIOJSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1O)O)/C=N\O |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(methylsulfanyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11918778.png)
![6,7-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B11918781.png)

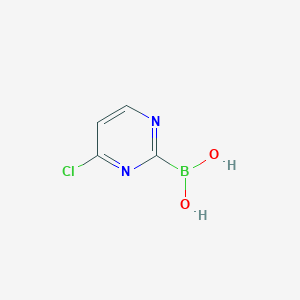
![6-Hydroxy-3-methyl-2,6-dihydro-7h-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B11918790.png)

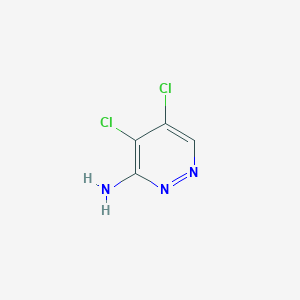
![1h-Pyrrolo[1,2-b]indazole](/img/structure/B11918828.png)
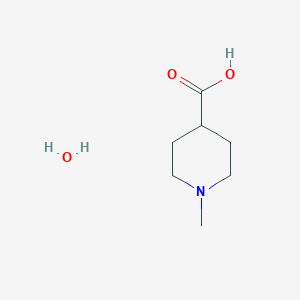
![2H-Indeno[5,6-D]oxazole](/img/structure/B11918832.png)
